molecular formula C15H14N6O3S2 B2717351 N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-58-6

N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2717351
CAS No.: 872613-58-6
M. Wt: 390.44
InChI Key: UDPPFTRRDAHPTJ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms . It’s a part of many biologically active compounds and drugs .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods . One common method involves the reaction of a hydrazonoyl halide with potassium thiocyanate .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions to form different compounds . These reactions can be used to modify the biological activity of the compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on their structure . These properties can affect their solubility, stability, and biological activity .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing thiadiazole and oxadiazole derivatives, including compounds similar to the one , through various chemical reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectrometry. For instance, the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd was explored to understand the structural properties and reactivity of such compounds (Adhami et al., 2012).

Anticancer Activity

Compounds with a thiadiazole scaffold have shown promising anticancer activity against various human cancer cell lines. A study highlighted the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their in vitro anticancer evaluation, revealing some compounds with significant activity (Tiwari et al., 2017).

Nematocidal Activity

Novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Certain derivatives exhibited significant activity against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease, indicating the potential for developing new nematicides (Liu et al., 2022).

Antimicrobial Screening

Thiazole-based 1,3,4-oxadiazoles heterocycles have been synthesized and assessed for their antimicrobial properties. Some derivatives were found to exhibit considerable potential as antibacterial and antifungal agents, pointing to the versatility of thiadiazole and oxadiazole compounds in the development of new antimicrobials (Desai et al., 2016).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been studied, leading to the synthesis of 1,2,4-thiadiazoles. These findings suggest applications in photochemical reactions and the development of photoresponsive materials (Vivona et al., 1997).

Mechanism of Action

The exact mechanism of action of 1,3,4-thiadiazole derivatives depends on their structure and the type of biological activity they exhibit . For example, some 1,3,4-thiadiazole derivatives have shown anticonvulsant activity .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives can depend on their structure and the specific biological activity they exhibit . Some 1,3,4-thiadiazole derivatives have been found to have low toxicity .

Future Directions

The future research on 1,3,4-thiadiazole derivatives could focus on synthesizing new derivatives with improved biological activity and lower toxicity . Additionally, more studies could be done to understand the exact mechanism of action of these compounds .

Properties

IUPAC Name

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-9-18-20-14(26-9)17-11(22)8-25-15-21-19-12(24-15)7-16-13(23)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,23)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPFTRRDAHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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